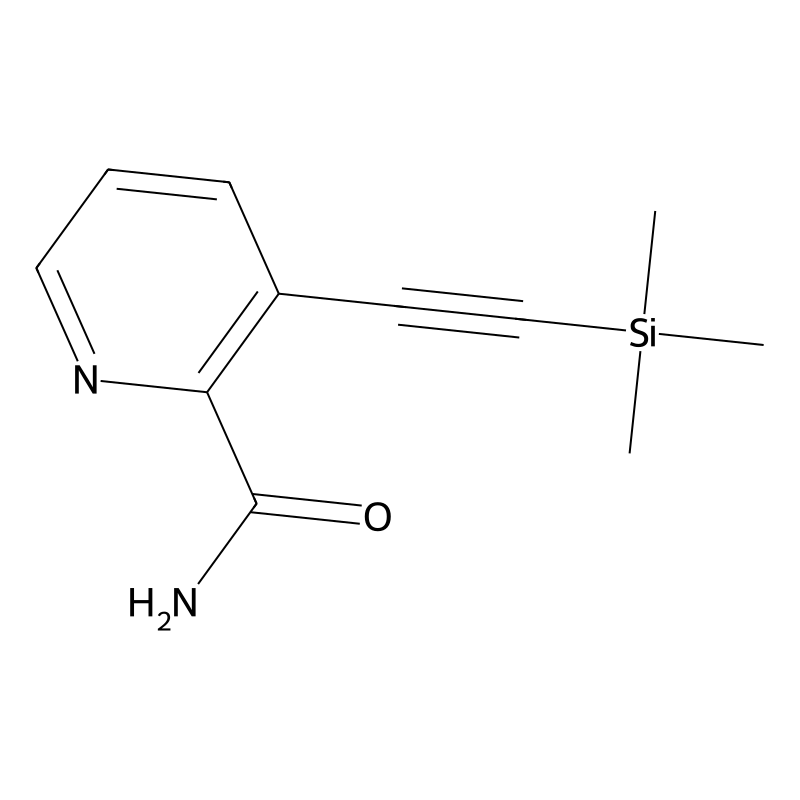3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide has the molecular formula C₁₁H₁₄N₂OSi and a molecular weight of approximately 218.33 g/mol . The compound features a pyridine ring substituted at the 3-position with a trimethylsilanylethynyl group, which contributes to its unique reactivity and solubility properties. This structure allows it to participate in various
- Nucleophilic Substitution: The presence of the amide functional group enables nucleophilic attack, making it reactive towards electrophiles.
- Cross-Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira or Suzuki reactions, facilitating the formation of more complex organic structures.
- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine .
Synthesis of 3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide typically involves multi-step organic synthesis techniques:
- Preparation of Pyridine Derivative: The starting material is often a pyridine derivative that can be functionalized at the 2-position.
- Introduction of Ethynyl Group: The ethynyl group is introduced via a dehydrohalogenation reaction or through coupling reactions.
- Formation of Amide Bond: This is achieved by reacting the carboxylic acid derivative with an appropriate amine under coupling conditions, often utilizing coupling agents like EDC or DCC .
3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide has potential applications in:
- Medicinal Chemistry: As a building block for synthesizing biologically active compounds.
- Material Science: Its unique properties may allow for use in creating novel materials or polymers.
- Analytical Chemistry: It can be utilized as a reagent in various analytical techniques due to its reactivity .
Several compounds share structural similarities with 3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Pyridinecarboxylic acid amide | Pyridine ring with carboxylic acid | Lacks ethynyl and silane groups |
| 4-Ethynylpyridine | Ethynyl group at the 4-position | No silane substitution |
| 3-Silylpropynyl-pyridine | Similar silyl group but different substituents | Varies in alkyl chain length |
The uniqueness of 3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide lies in its combination of the trimethylsilyl group and ethynyl functionality on the pyridine ring, which may enhance its reactivity and solubility compared to similar compounds.








